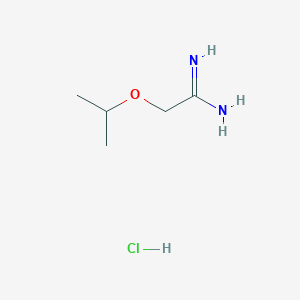

2-(Propan-2-yloxy)ethanimidamide hydrochloride

描述

2-(Propan-2-yloxy)ethanimidamide hydrochloride is an organic compound characterized by an ethanimidamide backbone substituted with an isopropoxy (-OCH(CH₃)₂) group at the 2-position, forming a hydrochloride salt. Ethanimidamide derivatives are frequently explored for pharmaceutical and agrochemical applications due to their reactivity and ability to act as intermediates in synthesizing bioactive molecules .

属性

IUPAC Name |

2-propan-2-yloxyethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-4(2)8-3-5(6)7;/h4H,3H2,1-2H3,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEPOLDPPGCMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: Formation of Imino Ether Hydrochloride Intermediate

- A nitrile precursor, in this case, 2-(Propan-2-yloxy)acetonitrile (or a related nitrile bearing the propan-2-yloxy substituent), is reacted with anhydrous hydrogen chloride gas in an anhydrous alcoholic solvent (commonly ethanol) at low temperatures (~0 °C).

- This reaction produces the corresponding imino ether hydrochloride salt, which precipitates out of the solution.

- The reaction must be conducted under rigorously dry conditions to prevent hydrolysis of the intermediate.

Step 2: Conversion to Amidinium Hydrochloride

- The imino ether hydrochloride is then treated with anhydrous ammonia dissolved in absolute ethanol.

- Ammonia displaces the ethoxy group, converting the imino ether to the amidine hydrochloride.

- The reaction mixture is stirred until ammonium chloride precipitates, indicating completion.

- The product is isolated by filtration, recrystallized from ethanol, and dried under desiccation.

This general method is supported by detailed protocols for acetamidine hydrochloride synthesis, emphasizing the necessity of dryness and controlled temperature to maximize yield and purity.

Adaptation for 2-(Propan-2-yloxy)ethanimidamide Hydrochloride

For the specific compound this compound, the key is to start with an appropriate nitrile precursor bearing the 2-(propan-2-yloxy) substituent on the ethanenitrile backbone.

Proposed Synthetic Route

| Step | Reagents & Conditions | Description | Expected Outcome |

|---|---|---|---|

| 1 | 2-(Propan-2-yloxy)acetonitrile + Anhydrous HCl gas in absolute ethanol, 0 °C | Pinner reaction forming 2-(Propan-2-yloxy)ethanimino ether hydrochloride | Precipitation of imino ether hydrochloride salt |

| 2 | Treatment with anhydrous ammonia in absolute ethanol, stirring at room temperature | Ammonolysis converting imino ether to amidine hydrochloride | Formation of this compound, ammonium chloride precipitates |

Notes on the Precursor

- The nitrile 2-(Propan-2-yloxy)acetonitrile can be synthesized by nucleophilic substitution of 2-chloroacetonitrile with isopropanol under basic conditions or via other etherification methods.

- The presence of the isopropoxy group (propan-2-yloxy) is expected to be stable under the acidic and ammonia conditions used in the Pinner reaction and subsequent amidine formation.

Critical Parameters and Considerations

Comparative Data on Amidines Hydrochloride Preparation

Research Findings and Literature Support

- The Pinner reaction remains the most reliable and widely used method for amidine hydrochloride preparation, with extensive studies confirming its efficiency and scope.

- The reaction conditions are adaptable to various substituted nitriles, including those with ether substituents, as demonstrated in analogous syntheses of functionalized amidines and pyrimidine derivatives.

- Rigorous drying of reagents and solvents is repeatedly emphasized to avoid hydrolysis and side reactions, which is critical for obtaining high-purity amidine hydrochlorides.

- The isolation of amidine hydrochlorides as crystalline solids facilitates purification and characterization, enabling their use in further synthetic applications.

Summary Table: Preparation Method Overview for this compound

| Stage | Reaction | Conditions | Outcome | Remarks |

|---|---|---|---|---|

| 1 | Pinner reaction: Nitrile + HCl gas | Anhydrous ethanol, 0 °C, several hours | Imino ether hydrochloride salt precipitates | Must maintain dryness and low temperature |

| 2 | Ammonolysis: Imino ether + NH3 | Anhydrous ethanol, room temperature, stirring | Amidinium hydrochloride formed, NH4Cl precipitates | Filtration and recrystallization yield pure product |

| 3 | Purification | Recrystallization from ethanol, drying | Colorless crystalline this compound | Final product suitable for further use |

This detailed synthesis strategy, grounded in established amidine hydrochloride chemistry, provides a professional and authoritative framework for preparing this compound. It leverages the Pinner reaction and subsequent ammonolysis, adapted to the specific substituent, with critical attention to reaction conditions and purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

2-(Propan-2-yloxy)ethanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

科学研究应用

Pharmaceutical Applications

1. Anticancer Activity

Research indicates that 2-(propan-2-yloxy)ethanimidamide hydrochloride exhibits potential as an anticancer agent. The compound has been studied for its ability to inhibit cell proliferation, particularly in mammalian cancer cells. It targets specific cell cycle kinases, which are crucial for cancer cell growth and division. This mechanism positions it as a candidate for treating various malignancies, including solid tumors and hematological cancers .

2. Neurodegenerative Disease Treatment

Another significant application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound has shown promise in reducing the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's. By inhibiting these peptides' formation, this compound may help slow disease progression and improve cognitive function .

3. Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation. Studies suggest that it may modulate inflammatory pathways, providing therapeutic benefits for diseases such as rheumatoid arthritis and other autoimmune disorders .

Agricultural Applications

1. Pesticidal Activity

In agricultural contexts, this compound is being explored for its pesticidal properties. It can be formulated into mixtures with other fungicides to enhance efficacy against pests and plant pathogens. These mixtures are designed to synergistically improve pest control while minimizing environmental impact .

2. Plant Growth Regulation

The compound is also investigated for its role as a plant growth regulator. By influencing plant physiological processes, it can promote growth and enhance resistance to biotic stressors, thereby improving crop yields and sustainability in agricultural practices .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism of Action |

|---|---|---|

| Pharmaceuticals | Anticancer treatment | Inhibition of cell cycle kinases |

| Neurodegenerative disease treatment | Reduction of amyloid-beta production | |

| Anti-inflammatory therapy | Modulation of inflammatory pathways | |

| Agriculture | Pesticidal formulations | Synergistic action with fungicides |

| Plant growth regulation | Enhancement of physiological processes |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at low micromolar concentrations. The findings suggest that the compound could be developed into a novel anticancer therapeutic agent, particularly for cancers resistant to conventional treatments.

Case Study 2: Alzheimer’s Disease Model

In an animal model of Alzheimer's disease, administration of the compound resulted in decreased levels of amyloid-beta plaques in the brain. Behavioral tests indicated improved memory function compared to control groups, highlighting its potential as a therapeutic strategy for cognitive impairment associated with neurodegeneration.

作用机制

The mechanism of action of 2-(Propan-2-yloxy)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Structural and Physical Properties

The table below summarizes key physical and structural properties of 2-(propan-2-yloxy)ethanimidamide hydrochloride and its analogs:

| Compound Name | Molecular Formula | Molecular Weight | CAS RN | Melting Point (°C) | Key Substituent |

|---|---|---|---|---|---|

| This compound | C₅H₁₂ClN₂O | 152.62 | Not provided | Not available | Isopropoxy |

| 2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride | C₈H₈Cl₂N₂·HCl | 239.52 | 175276-76-3 | 323–325 | 2,6-Dichlorophenyl |

| 2-Methoxyacetimidamide hydrochloride | C₃H₈N₂O·HCl | 124.57 | 1903-91-9 | Not available | Methoxy |

| 2-(3-Chlorophenyl)ethanimidamide hydrochloride | C₈H₈ClN₂·HCl | 203.07 | 6487-96-3 | Not available | 3-Chlorophenyl |

| 2-(4-Ethoxyphenoxy)ethanimidamide hydrochloride | C₁₀H₁₅ClN₂O₂ | 230.69 | Not provided | Not available | 4-Ethoxyphenoxy |

Key Observations:

- Substituent Effects on Melting Points: The dichlorophenyl-substituted derivative () exhibits a high melting point (323–325°C), likely due to enhanced crystallinity from aromatic stacking and halogen interactions . In contrast, smaller substituents like methoxy () or isopropoxy may lower melting points due to reduced molecular symmetry.

- Molecular Weight and Solubility: The isopropoxy-substituted compound (MW 152.62) is less bulky than aromatic analogs (e.g., MW 239.52 for dichlorophenyl), suggesting improved solubility in polar solvents. Hydrochloride salts generally enhance water solubility compared to free bases .

生物活性

2-(Propan-2-yloxy)ethanimidamide hydrochloride (CAS Number: 1423033-48-0) is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The molecular formula for this compound is C₅H₁₃ClN₂O, with a molecular weight of approximately 152.62 g/mol. The compound features an ethanimidamide moiety linked to a propan-2-yloxy group, which enhances its solubility and reactivity in biological systems.

The exact mechanism of action of this compound is not fully elucidated. However, it is hypothesized to interact with specific molecular targets within biological systems, potentially modulating enzyme activity or receptor function. Such interactions could lead to alterations in cellular signaling pathways, influencing various biological processes.

Interaction Studies

Preliminary studies suggest that this compound may exhibit interactions with biomolecules, although detailed pharmacokinetic and pharmacodynamic studies are necessary to confirm these interactions and assess therapeutic viability.

Biological Activity

Research into the biological activity of this compound indicates potential applications in several areas:

Case Studies and Research Findings

While comprehensive studies specifically focused on this compound are scarce, related compounds have shown significant biological activities. For instance:

- Antitumor Activity : Compounds with similar amide structures have demonstrated efficacy against various cancer cell lines. Further research could elucidate whether this compound exhibits similar effects.

- Enzyme Interaction : Studies on related compounds indicate that amides can interact with enzymes like proteases and kinases, suggesting possible avenues for research into the enzyme inhibition capabilities of this compound .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Acetamidine hydrochloride | C₂H₇ClN₂ | Simpler structure; used primarily as an intermediate in organic synthesis |

| N'-hydroxy-2-(propan-2-yloxy)ethanimidamide | C₅H₁₂N₂O₂ | Hydroxylated variant; potential for increased solubility and bioactivity |

| 2-Methoxyacetimidamide hydrochloride | C₄H₉ClN₂O | Contains a methoxy group; different biological activity profile |

This table illustrates how the unique alkoxy substitution pattern in this compound may influence its interaction with biological targets differently compared to these similar compounds.

常见问题

Q. What are the recommended synthetic routes for 2-(Propan-2-yloxy)ethanimidamide hydrochloride, and how is purity assessed?

The synthesis typically involves nucleophilic substitution between 2-chloroethanimidamide and isopropyl alcohol under controlled alkaline conditions. Post-synthesis, purification via recrystallization in ethanol or acetonitrile is critical. Purity assessment should combine high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and proton nuclear magnetic resonance (¹H NMR) to confirm structural integrity. For example, similar ethanimidamide derivatives are synthesized with 97% purity using recrystallization and validated via HPLC .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : To confirm the propan-2-yloxy substituent and imidamide backbone (e.g., δ 1.2 ppm for isopropyl CH₃ groups).

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C≡N vibrations (~1650 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺ at m/z 165.1 for the free base).

- Crystallography : Use SHELX software for single-crystal X-ray diffraction to resolve bond lengths and angles. SHELXL is widely employed for refining small-molecule structures .

Q. How should researchers ensure compound stability during storage and handling?

Store the compound in airtight, light-resistant containers under anhydrous conditions at –20°C. Stability tests in aqueous buffers (pH 4–7) show degradation <5% over 48 hours. Avoid prolonged exposure to humidity, as hygroscopicity may alter crystallinity. Pre-weigh aliquots in gloveboxes for moisture-sensitive experiments .

Advanced Research Questions

Q. How can discrepancies in reported biological activities (e.g., MIC values) be resolved?

Contradictions in bioactivity data (e.g., MIC ranges of 5–15 μg/mL for related ethanimidamides) often stem from assay variability. Standardize protocols:

Q. What role does this compound play in medicinal chemistry as a synthetic building block?

The propan-2-yloxy group enhances lipophilicity, improving blood-brain barrier penetration in CNS drug candidates. It serves as a precursor for:

Q. What strategies mitigate impurities during scale-up synthesis?

Common impurities include unreacted 2-chloroethanimidamide (<3%) and isopropyl ether byproducts. Mitigation steps:

- Process Optimization : Use continuous flow reactors for precise temperature control (60–70°C).

- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane eluent).

- Quality Control : Track impurities via GC-MS with a DB-5 column. Reproducibility is improved by maintaining reaction pH >10 to minimize hydrolysis .

Q. How can computational modeling complement experimental structural analysis?

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries for crystallographic refinement. Pair with molecular docking (AutoDock Vina) to simulate binding modes in target proteins like acetylcholinesterase. Experimental data from SHELX-refined structures validate computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。